molecular formula C12H11BrN2O2 B14027590 methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate

methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B14027590
M. Wt: 295.13 g/mol
InChI Key: KXDSQSFPDNSUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. The compound features the privileged benzimidazole scaffold, a structure widely recognized for its broad therapeutic potential and frequent appearance in commercially successful drugs . The specific 2-cyclopropyl and 6-bromo-4-carboxylate substitution pattern on this heterocyclic core makes it a valuable synthon for constructing novel bioactive molecules. Benzimidazole derivatives are extensively investigated for their diverse biological activities, including antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory properties . This particular derivative serves as a key building block in medicinal chemistry efforts, especially in structure-activity relationship (SAR) studies aimed at optimizing drug potency and efficacy . For instance, structurally similar benzimidazole compounds have been identified as potent agonists of the Son of Sevenless homologue 1 (SOS1), a key regulator in the RAS signaling pathway, representing a promising strategy for targeting oncogenic RAS-driven cancers . The bromine atom at the 6-position offers an excellent site for further functionalization via cross-coupling reactions, while the methyl ester at the 4-position can be hydrolyzed to a carboxylic acid or transformed into other functional groups, providing significant versatility for chemical synthesis. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 6-bromo-2-cyclopropyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)8-4-7(13)5-9-10(8)15-11(14-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

KXDSQSFPDNSUDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC(=N2)C3CC3

Origin of Product

United States

Preparation Methods

Formation of the Benzo[d]imidazole Core

  • The benzo[d]imidazole nucleus is generally synthesized by cyclization reactions involving o-phenylenediamine derivatives and appropriate carboxylic acid derivatives or aldehydes under acidic or basic conditions.
  • Typical cyclization conditions involve heating the o-phenylenediamine with a carboxylic acid or ester, often in the presence of dehydrating agents or acid catalysts to promote ring closure.
  • For example, substituted o-phenylenediamines with a bromine substituent at the 6-position can be cyclized with methyl 4-formylbenzoate or similar intermediates to yield the benzo[d]imidazole ring system bearing the ester group at position 4.

Introduction of the Cyclopropyl Group at Position 2

  • The cyclopropyl substituent is commonly introduced via cyclopropanation reactions. This can be achieved through the reaction of the benzo[d]imidazole intermediate with cyclopropyl-containing reagents.
  • Transition metal-catalyzed cyclopropanation using diazo compounds or cyclopropyl halides under controlled conditions is a preferred method.
  • Alternatively, nucleophilic substitution or cross-coupling reactions can be employed if the intermediate bears a suitable leaving group at position 2.

Esterification to Form the Methyl Carboxylate Group

  • The methyl ester group at position 4 is typically introduced by esterification of the corresponding carboxylic acid or acid chloride.
  • This step involves reaction with methanol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification conditions.
  • Alternatively, methyl esters can be formed by direct cyclization of o-phenylenediamine with methyl-substituted carboxylic acid derivatives.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization o-Phenylenediamine derivative + carboxylic acid/ester, acid/base catalyst, heat Formation of 6-bromo-1H-benzo[d]imidazole-4-carboxylate core
2 Cyclopropylation Cyclopropyl diazo compound or cyclopropyl halide, transition metal catalyst (e.g., Rh, Cu), controlled temperature Introduction of cyclopropyl group at position 2
3 Esterification Methanol, acid catalyst or direct methyl ester starting material Methyl ester formation at position 4

Industrial and Laboratory Preparation Considerations

  • Optimization of reaction temperature (typically 80–100 °C for cyclization) is critical to maximize yield and minimize decomposition.
  • High-purity starting materials reduce side reactions and improve regioselectivity, especially for bromination at the 6-position.
  • Reaction progress is monitored by thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion.
  • Purification is commonly performed by crystallization or silica gel chromatography using ethyl acetate/hexane mixtures.

Analytical Characterization Techniques

To confirm the successful synthesis of this compound, the following spectroscopic methods are employed:

Technique Purpose Key Observations
Fourier Transform Infrared Spectroscopy Identification of functional groups C=O stretch near 1700 cm⁻¹, C-Br stretch near 590 cm⁻¹, cyclopropyl C-H stretch 3000–3100 cm⁻¹
Proton Nuclear Magnetic Resonance (¹H NMR) Assign aromatic and aliphatic protons Aromatic protons δ 7.0–8.5 ppm, cyclopropyl protons δ 0.5–1.5 ppm, methyl ester protons δ ~3.8–4.0 ppm
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Carbon environment confirmation Signals consistent with aromatic carbons, cyclopropyl carbons, and ester carbonyl carbon
Mass Spectrometry (Electrospray Ionization) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z ~310.1 corresponding to C₁₂H₁₁BrN₂O₂

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzoimidazole and Indazole Families

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents (Positions) Molecular Weight Key Functional Groups
Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate (Target) Benzoimidazole 6-Br, 2-cyclopropyl, 4-COOCH₃ 311.16 (calc.) Bromine, cyclopropyl, ester
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate Benzoimidazole 6-COOCH₂CH₃, 2-(3-Br-4-OH-5-OCH₃-phenyl) 391.22 Bromine, hydroxyl, methoxy, ester
Methyl 4-bromo-1H-indazole-6-carboxylate Indazole 4-Br, 6-COOCH₃ 255.07 Bromine, ester
Key Observations:

Benzoimidazoles often engage in N–H···N or N–H···O interactions, while indazoles may exhibit stronger π-π stacking due to their planar structure .

Substituent Effects: Bromine Position: Bromine at position 6 (target) vs. position 4 (indazole analog) alters electronic distribution and reactivity. For example, bromine at position 6 in benzoimidazoles may direct electrophilic substitution to the 4-position, while position 4 in indazoles could influence nucleophilic aromatic substitution pathways .

Biological Activity

Methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1637774-71-0
  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.13 g/mol
  • Physical Appearance : Purple powder
  • Purity : ≥95% .

This compound is believed to exert its biological effects primarily through inhibition of specific enzymes or pathways involved in pathogen survival. Preliminary studies indicate that compounds within the benzimidazole class often target bacterial cell wall synthesis and other critical cellular functions.

Antimicrobial Activity

Case Study: Antimycobacterial Activity
Research has shown that related benzimidazole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). For instance, compounds structurally similar to methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL against M. abscessus, indicating strong antimicrobial potential .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays are crucial for assessing the safety profile of this compound. Initial findings suggest that while the compound exhibits potent antibacterial properties, it also maintains a favorable selectivity index, minimizing harm to human cells while effectively targeting pathogens .

Data Table: Biological Activity Summary

Biological Activity Target Pathogen MIC (µg/mL) Reference
AntimycobacterialM. abscessus0.125
AntibacterialVarious strainsVaries

Research Findings

Recent studies have explored the structural modifications of benzimidazole derivatives to enhance their biological activity. For example, the introduction of cyclopropyl groups has been linked to improved binding affinity to target enzymes involved in bacterial resistance mechanisms .

Comparative Analysis with Other Compounds

A comparative analysis indicates that while this compound shows promising activity, it is essential to evaluate its efficacy against established antibiotics to determine its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of benzo[d]imidazole derivatives typically involves cyclization of substituted nitrobenzoates followed by functionalization. For example, methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate analogs are synthesized via formamido-nitrobenzoate intermediates under controlled nitration and cyclization conditions . To optimize yields:

  • Use high-purity starting materials to minimize side reactions.
  • Employ temperature-controlled cyclization (e.g., 80–100°C) to prevent decomposition.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents (e.g., NBS or Br₂) for regioselective substitution at the 6-position .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirm the presence of functional groups such as C=O (stretching ~1700 cm⁻¹), C-Br (~590 cm⁻¹), and cyclopropyl C-H (~3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). The ester methyl group typically resonates at δ ~3.8–4.0 ppm .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 310.1 for C₁₂H₁₁BrN₂O₂) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystal structure ambiguities in this compound?

  • Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve overlapping electron density peaks caused by the bromine atom’s high scattering factor .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for Br and cyclopropyl carbons. Use the TWIN/BASF commands if twinning is observed .
  • Validation : Cross-check hydrogen bonding networks (e.g., N-H⋯O=C interactions) using Mercury or Olex2 to ensure geometric accuracy .

Q. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets?

  • Molecular Docking : Perform rigid/flexible docking (AutoDock Vina, Schrödinger) using EGFR or VEGFR2 crystal structures (PDB: 1M17, 4ASD). Focus on the benzo[d]imidazole core’s π-π stacking with kinase hinge regions .
  • ADMET Prediction : Use SwissADME or ProTox-II to assess solubility (LogS ~-3.5), BBB permeability (low), and CYP inhibition risks .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

  • Graph Set Analysis : Identify motifs like R₂²(8) (N-H⋯O=C) or C(6) (aryl stacking) using CrystalExplorer .
  • Thermal Analysis : Correlate TGA/DSC data with hydrogen-bond density. Compounds with dense H-bond networks often show higher melting points (>250°C) .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate brominated byproducts (e.g., di-bromo analogs) .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., methyl 4'-(bromomethyl)biphenyl-2-carboxylate) .

Q. How can the ester group be leveraged for prodrug design?

  • Enzymatic Hydrolysis : Replace the methyl ester with hydrolytically labile groups (e.g., (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) to enhance bioavailability, as seen in olmesartan medoxomil .
  • In Vitro Studies : Test esterase-mediated release of the active carboxylic acid in plasma or liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.